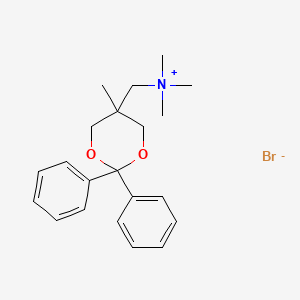
(2,2-Diphenyl-5-methyl-5-dioxanylmethyl)trimethylammonium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,2-Diphenyl-5-methyl-5-dioxanylmethyl)trimethylammonium bromide is a quaternary ammonium compound with a complex structure It features a dioxane ring substituted with diphenyl and methyl groups, and a trimethylammonium bromide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Diphenyl-5-methyl-5-dioxanylmethyl)trimethylammonium bromide typically involves the condensation of 2-methylpropane-1,3-diol with benzophenone to form the dioxane ring . This intermediate is then reacted with trimethylamine and bromine to introduce the quaternary ammonium group, resulting in the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or other purification techniques.
Chemical Reactions Analysis
Types of Reactions
(2,2-Diphenyl-5-methyl-5-dioxanylmethyl)trimethylammonium bromide can undergo various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired outcome.
Common Reagents and Conditions
Common reagents for substitution reactions include nucleophiles such as hydroxide, cyanide, or thiolate ions. Oxidation reactions might involve agents like potassium permanganate or chromium trioxide, while reduction reactions could use hydrogen gas with a palladium catalyst.
Major Products
The major products of these reactions would depend on the specific reagents used. For example, substitution with hydroxide would yield the corresponding alcohol, while oxidation might produce a ketone or carboxylic acid derivative.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: May be used in studies involving cell membrane interactions due to its quaternary ammonium structure.
Mechanism of Action
The mechanism of action for (2,2-Diphenyl-5-methyl-5-dioxanylmethyl)trimethylammonium bromide involves its interaction with biological membranes, where the quaternary ammonium group can disrupt membrane integrity. This disruption can lead to cell lysis or altered cell signaling pathways. The dioxane ring and diphenyl groups may also interact with specific molecular targets, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
Dodecyltrimethylammonium bromide: Another quaternary ammonium compound with surfactant properties.
5-Methyl-2,2-diphenyl-1,3-dioxane: Shares the dioxane ring structure but lacks the quaternary ammonium group.
3-(4,5-Dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide: A compound used in biochemistry with a different core structure but similar functional groups.
Uniqueness
(2,2-Diphenyl-5-methyl-5-dioxanylmethyl)trimethylammonium bromide is unique due to its combination of a dioxane ring with a quaternary ammonium group. This structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Biological Activity
(2,2-Diphenyl-5-methyl-5-dioxanylmethyl)trimethylammonium bromide, commonly referred to as DPTMB, is a quaternary ammonium compound with notable biological activities. This article explores its chemical properties, biological mechanisms, and potential applications in various fields including pharmacology and biochemistry.
Chemical Structure and Properties
DPTMB has the following chemical formula:
- Molecular Formula : C21H28BrN O2
- Molecular Weight : 406.361 g/mol
The compound features a dioxane ring structure that contributes to its unique properties. The presence of the trimethylammonium group enhances its solubility in water and biological fluids, making it a suitable candidate for various biological studies.
DPTMB functions primarily as a surfactant and has been studied for its interactions with cell membranes. Its quaternary ammonium structure allows it to disrupt lipid bilayers, which can lead to alterations in membrane permeability. This property is significant in understanding its antimicrobial and cytotoxic activities.
Antimicrobial Properties
Research has indicated that DPTMB exhibits antimicrobial activity against a range of pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a disinfectant or preservative in pharmaceutical formulations.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Cytotoxicity Studies
Cytotoxicity assays have shown that DPTMB can induce apoptosis in cancer cell lines. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)
- IC50 Values :
- HeLa: 25 µg/mL
- MCF-7: 30 µg/mL
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, DPTMB was tested against common hospital-acquired infections. The results indicated significant reduction in bacterial load within two hours of exposure, highlighting its potential use in clinical disinfectants.
Case Study 2: Cancer Therapeutics
A recent study explored the use of DPTMB in combination with conventional chemotherapeutics. The combination therapy showed enhanced cytotoxic effects compared to single-agent treatments, suggesting a synergistic effect that warrants further investigation.
Properties
CAS No. |
73664-13-8 |
|---|---|
Molecular Formula |
C21H28BrNO2 |
Molecular Weight |
406.4 g/mol |
IUPAC Name |
trimethyl-[(5-methyl-2,2-diphenyl-1,3-dioxan-5-yl)methyl]azanium;bromide |
InChI |
InChI=1S/C21H28NO2.BrH/c1-20(15-22(2,3)4)16-23-21(24-17-20,18-11-7-5-8-12-18)19-13-9-6-10-14-19;/h5-14H,15-17H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
WAXRPIUDZHIYIF-UHFFFAOYSA-M |
Canonical SMILES |
CC1(COC(OC1)(C2=CC=CC=C2)C3=CC=CC=C3)C[N+](C)(C)C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















